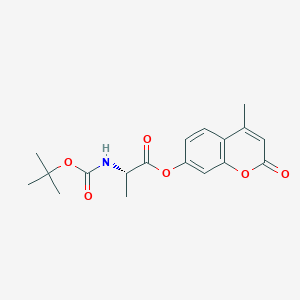

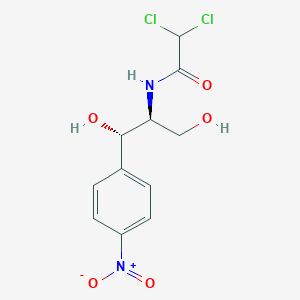

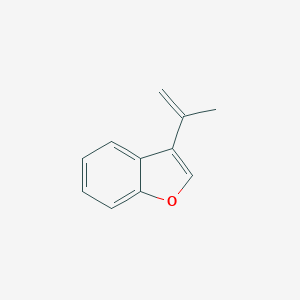

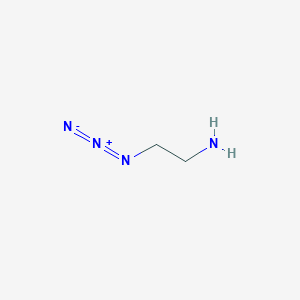

![molecular formula C19H32O9 B148801 (4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one CAS No. 823182-23-6](/img/structure/B148801.png)

(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one is a useful research compound. Its molecular formula is C19H32O9 and its molecular weight is 404.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility Studies in Ethanol-Water Solutions

The solubility of similar compounds in ethanol-water mixtures has been investigated, indicating the potential for applications in solvent selection for extraction and purification processes in pharmaceuticals and chemical synthesis. These studies help in understanding the solvent interactions and solubility behavior of complex organic compounds, which is critical for designing efficient extraction and purification protocols in both research and industrial applications (Gong et al., 2012).

Plant Hormone Analogs and Growth Regulators

Research into the synthesis of optically active cyclohexanone analogs of plant hormones like abscisic acid provides insights into the development of agricultural chemicals that can mimic or inhibit natural plant growth regulators. These compounds have potential applications in enhancing crop resilience, yield, and controlling growth patterns, highlighting the importance of synthetic analogs in agricultural sciences (Lamb & Abrams, 1990).

Spectroscopic and Computational Studies

The detailed spectroscopic analysis and computational studies of similar compounds, such as quercetin 3-D-galactoside, offer insights into the electronic structure, conformational dynamics, and reactivity of complex organic molecules. These studies are fundamental in the fields of chemistry and biochemistry, providing a basis for understanding the physical and chemical properties of molecules, which is essential for the development of new drugs and materials (Aydın & Özpozan, 2020).

Synthesis of Sugar Imines and Aminocyclitol Derivatives

The synthesis of new sugar imine molecules and aminocyclitol derivatives from glucose using click chemistry highlights innovative approaches to creating bioactive compounds and pharmaceutical intermediates. These methodologies are crucial for the development of novel therapeutics and understanding the biological functions of glycomolecules, pointing to broad applications in medicinal chemistry and drug development (Majed Jari Mohammed et al., 2020).

Enzymatic Synthesis and Asymmetric Reduction

The enzymatic synthesis of chiral compounds and the study of asymmetric reduction processes are pivotal in the pharmaceutical industry for the production of enantiomerically pure drugs. The ability to control stereochemistry in synthesis is crucial for the activity and safety of pharmaceutical compounds, underscoring the significance of biocatalysis and chiral synthesis techniques in modern drug development (Wada et al., 2003).

Mechanism of Action

Breyniaionoside A, also known as (4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one, is a natural product isolated from the leaves of Breynia officinalis . The compound is a type of megastigmane glucoside .

Mode of Action

It is known that the compound is a megastigmane glucoside , which suggests it may interact with its targets through a similar mechanism as other glucosides.

Biochemical Pathways

Pharmacokinetics

The compound is soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone , which suggests it may have good bioavailability.

Action Environment

It is worth noting that the compound is derived from the leaves of breynia officinalis , a plant native to Okinawa, Taiwan, and southern China . This suggests that the compound may be adapted to function in these specific environmental conditions.

Biochemical Analysis

Biochemical Properties

It is known that it is a megastigmane glucoside Megastigmane glucosides are a type of terpenic glucosides, which are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that it is a megastigmane glucoside , and these compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

(4S,5R)-4-hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O9/c1-10-6-11(22)7-18(2,3)19(10,26)5-4-12(8-20)27-17-16(25)15(24)14(23)13(9-21)28-17/h4-5,10,12-17,20-21,23-26H,6-9H2,1-3H3/b5-4+/t10-,12?,13-,14-,15+,16-,17-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIZGDFRGKUHKK-XUQLTRDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1(C=CC(CO)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CC([C@]1(/C=C/C(CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.